A Comprehensive Technical Guide to 3-Fluoro-4-propoxybenzoic Acid: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 3-Fluoro-4-propoxybenzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-propoxybenzoic acid is a substituted aromatic carboxylic acid, a class of compounds that holds significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a propoxy group onto the benzoic acid scaffold can profoundly influence the molecule's physicochemical and biological properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The propoxy group, in turn, can modulate lipophilicity and target engagement. This guide provides a comprehensive overview of 3-Fluoro-4-propoxybenzoic acid, including its identification, a proposed synthetic pathway, predicted spectroscopic and physicochemical properties, and a discussion of its potential applications in research and development. While this compound is commercially available, detailed characterization and application data in the public domain are limited, necessitating a predictive and comparative approach based on closely related analogues.
Part 1: Core Identification and Physicochemical Properties
Predicted Physicochemical Data
The following table summarizes the predicted and known physicochemical properties of 3-Fluoro-4-propoxybenzoic acid. These values are crucial for understanding its behavior in various experimental settings, from reaction work-ups to formulation development.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₁FO₃ | [1][2] |
| Molecular Weight | 198.19 g/mol | [1][2] |
| MDL Number | MFCD01861238 | [1][2] |
| InChI Key | LRODKDWZDVBONM-UHFFFAOYSA-N | [1][2] |
| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water | Inferred from structural analogues |
| pKa | Predicted: ~4-5 | Inferred from benzoic acid and its derivatives |
Part 2: Synthesis and Mechanistic Insights
While a specific, peer-reviewed synthesis protocol for 3-Fluoro-4-propoxybenzoic acid is not readily found, a highly plausible and efficient synthetic route can be designed based on well-established Williamson ether synthesis. This method involves the O-alkylation of the corresponding phenol, 3-fluoro-4-hydroxybenzoic acid, which is a commercially available starting material.[3][4]
Proposed Synthetic Pathway
The proposed synthesis proceeds in a single, high-yielding step from 3-fluoro-4-hydroxybenzoic acid.
Caption: Proposed Williamson Ether Synthesis of 3-Fluoro-4-propoxybenzoic Acid.
Detailed Experimental Protocol
This protocol is a predictive guide based on standard laboratory procedures for Williamson ether synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-hydroxybenzoic acid (1.0 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). Add a weak inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to deprotonate the phenolic hydroxyl group.
-
Alkylating Agent: Add the alkylating agent, 1-bromopropane or 1-iodopropane (1.1-1.5 eq), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and cost-effective base suitable for deprotonating the phenol without causing unwanted side reactions with the carboxylic acid moiety.
-
Choice of Solvent: Acetone and DMF are excellent solvents for this reaction as they are polar aprotic, effectively solvating the ions involved without interfering with the nucleophilic attack.
-
Choice of Alkylating Agent: 1-Iodopropane is more reactive than 1-bromopropane and may lead to shorter reaction times, but 1-bromopropane is often more economical.
Part 3: Spectroscopic Characterization (Predicted)
In the absence of published spectra for 3-Fluoro-4-propoxybenzoic acid, the following table provides predicted key spectroscopic data based on its structure and data from analogous compounds.
| Technique | Predicted Key Signals |
| ¹H NMR | - Triplet at ~1.0 ppm (3H, -CH₃ of propoxy)- Sextet at ~1.8 ppm (2H, -CH₂- of propoxy)- Triplet at ~4.0 ppm (2H, -OCH₂- of propoxy)- Aromatic protons (3H) between 6.9-8.0 ppm with characteristic splitting patterns due to fluorine and ortho/meta coupling.- Broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | - Aliphatic carbons of the propoxy group (~10, 22, 70 ppm).- Aromatic carbons with characteristic C-F coupling constants.- Carboxylic acid carbonyl carbon (~170 ppm). |
| ¹⁹F NMR | - A singlet or a multiplet (depending on coupling with aromatic protons) in the typical range for an aryl fluoride. |
| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1700 cm⁻¹).- C-O-C (ether) stretches (~1250 and 1050 cm⁻¹).- C-F stretch (~1200-1300 cm⁻¹). |
| Mass Spec (MS) | - Molecular ion peak [M]⁺ at m/z = 198.19. |
Part 4: Applications in Research and Drug Development
Substituted benzoic acids are privileged scaffolds in medicinal chemistry. The specific structural motifs of 3-Fluoro-4-propoxybenzoic acid suggest its potential utility in several areas:
-
As a Building Block: This compound is an ideal starting material or intermediate for the synthesis of more complex molecules. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, enabling its incorporation into a wide range of molecular architectures.[5]
-
In Drug Discovery: Fluorinated aromatic compounds are prevalent in pharmaceuticals.[3] The presence of the fluorine atom can enhance binding to target proteins and improve metabolic stability. The propoxy group can be tailored to optimize pharmacokinetic properties. Analogous fluorinated and alkoxylated benzoic acids have been investigated as intermediates in the synthesis of treatments for a variety of conditions.
-
In Materials Science: Benzoic acid derivatives are used in the synthesis of liquid crystals, polymers, and other advanced materials. The specific substitution pattern of 3-Fluoro-4-propoxybenzoic acid could impart desirable properties for these applications.
Part 5: Safety and Handling
No specific safety data for 3-Fluoro-4-propoxybenzoic acid is available. Therefore, it is crucial to handle this compound with the same precautions as other, structurally related, and potentially hazardous chemicals. The safety information for analogous compounds like 3-fluoro-4-nitrobenzoic acid suggests that it may cause skin and eye irritation.[6]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Fluoro-4-propoxybenzoic acid represents a valuable, yet under-characterized, chemical entity with significant potential in synthetic chemistry, drug discovery, and materials science. This guide provides a foundational understanding of its properties, a robust and logical proposed synthesis, and an informed perspective on its potential applications. As research into fluorinated organic molecules continues to expand, it is anticipated that the utility of this and similar compounds will become increasingly apparent. Researchers are encouraged to use this guide as a starting point for their investigations into the chemistry and applications of 3-Fluoro-4-propoxybenzoic acid.
References
-
Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Journal of Cardiovascular Disease Research. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Journal of Cardiovascular Disease Research. [Link]
